molecular formula C12H13BrO2 B123649 Ethyl 4-bromomethylcinnamate CAS No. 60682-98-6

Ethyl 4-bromomethylcinnamate

Cat. No. B123649
CAS RN: 60682-98-6
M. Wt: 269.13 g/mol
InChI Key: ZIRVAUOPXCOSFU-BQYQJAHWSA-N
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Description

Ethyl 4-bromomethylcinnamate is a chemical compound with the molecular formula C12H13BrO2 . It is used in the preparation of cinnamamide derivatives as 5α-reductase inhibitors .


Synthesis Analysis

The synthesis of Ethyl 4-bromomethylcinnamate involves bromating methyl ethyl cinnamate, which serves as a starting material, with NBS (N-Bromosuccinimide) to obtain Ethyl 4-bromomethylcinnamate .


Molecular Structure Analysis

The molecular structure of Ethyl 4-bromomethylcinnamate is characterized by FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS . The compound has a molecular weight of 269.13 g/mol .


Chemical Reactions Analysis

Ethyl 4-bromomethylcinnamate undergoes a condensation reaction with imidazole to generate ozagrel ethyl ester .


Physical And Chemical Properties Analysis

Ethyl 4-bromomethylcinnamate has a molecular weight of 269.13 g/mol . It has a computed XLogP3 value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

1. Organic Synthesis and Chemical Properties

Ethyl 4-bromomethylcinnamate is utilized in various organic synthesis processes. For instance, its thermal and photoinduced reduction using coenzyme NAD(P)H model 1-benzyl-1,4-dihydronicotinamide results in the formation of different isomers of ethyl α-cyano-β-methylcinnamate, showcasing its reactivity and utility in chemical transformations (Zhu, Liu, Li, & Wang, 1997). This compound is also involved in the synthesis of functional polymers, as demonstrated in the preparation of ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a monomer that can be homopolymerized and copolymerized with other materials (Sumida & Vogl, 1981).

2. Photodynamic Studies

In the field of photodynamics, ethyl 4-bromomethylcinnamate derivatives like ethyl ferulate have been studied for their sunscreening properties. These studies involve understanding the mechanisms of UV light absorption and isomerization, which are critical for the development of effective sunscreen agents (Horbury et al., 2017).

3. Medicinal Chemistry

Although information related to drug use, dosage, and side effects is excluded, it's worth noting that derivatives of ethyl 4-bromomethylcinnamate, such as ethyl ferulate, have been explored for their potential in treating inflammatory and angiogenesis-related diseases. This is due to their significant anti-inflammatory potential by inhibiting pro-inflammatory cytokines and angiogenesis (Umar et al., 2014).

4. Material Science

In the realm of material science, ethyl 4-bromomethylcinnamate derivatives have been used in the development of self-healing materials. The introduction of ethyl 4-aminocinnamate to polyphosphazenes, for instance, has led to the creation of self-healing elastomers that can be repaired using UV light, indicating its potential in developing advanced materials (Hu, Cheng, & Zhang, 2015).

Safety And Hazards

When handling Ethyl 4-bromomethylcinnamate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRVAUOPXCOSFU-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromomethylcinnamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Christoforou, DAR Happer - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… These were prepared from ethyl 4-bromomethylcinnamate and the appropriately substituted benzaldehyde by the Wittig reaction. The bromo compound was obtained by the …
Number of citations: 6 www.publish.csiro.au
C Guo, XD Liu, ZG Xie, CJ Li - Chinese …, 2006 - … CHEMICAL SOCIETY C/O DEPT INT …
Number of citations: 4

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